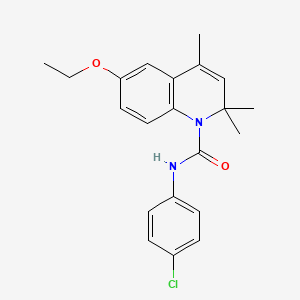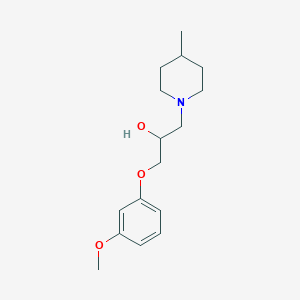![molecular formula C34H34N4O6S2 B11663965 4-(Pyrrolidine-1-sulfonyl)-N-{4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-YL}benzamide](/img/structure/B11663965.png)
4-(Pyrrolidine-1-sulfonyl)-N-{4'-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1'-biphenyl]-4-YL}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyrrolidine-1-sulfonyl)-N-{4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-YL}benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including sulfonyl and amido groups, which contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidine-1-sulfonyl)-N-{4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-YL}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-(pyrrolidine-1-sulfonyl)benzenesulfonyl chloride with appropriate amines and biphenyl derivatives under controlled conditions. The reaction conditions often involve the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidine-1-sulfonyl)-N-{4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-YL}benzamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The amido groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfonyl groups yields sulfonic acids, while reduction of the amido groups produces corresponding amines .
Scientific Research Applications
4-(Pyrrolidine-1-sulfonyl)-N-{4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-YL}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study protein interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 4-(Pyrrolidine-1-sulfonyl)-N-{4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-YL}benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and amido groups enable it to form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidine-1-sulfonyl)benzenesulfonyl chloride: Shares the sulfonyl functional group but lacks the biphenyl and amido components.
N-(4’-[4-(Pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-YL)benzamide: Similar structure but with different functional groups.
Uniqueness
4-(Pyrrolidine-1-sulfonyl)-N-{4’-[4-(pyrrolidine-1-sulfonyl)benzamido]-[1,1’-biphenyl]-4-YL}benzamide is unique due to its combination of sulfonyl, amido, and biphenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific research and industrial applications .
Properties
Molecular Formula |
C34H34N4O6S2 |
|---|---|
Molecular Weight |
658.8 g/mol |
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[4-[4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide |
InChI |
InChI=1S/C34H34N4O6S2/c39-33(27-9-17-31(18-10-27)45(41,42)37-21-1-2-22-37)35-29-13-5-25(6-14-29)26-7-15-30(16-8-26)36-34(40)28-11-19-32(20-12-28)46(43,44)38-23-3-4-24-38/h5-20H,1-4,21-24H2,(H,35,39)(H,36,40) |
InChI Key |
HZMQXFNRFWGXHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11663890.png)
![N'-[(E)-(3-fluorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11663899.png)

![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B11663913.png)
![4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B11663919.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11663929.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663930.png)

![2-chloro-N-{2-[(2-hydroxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B11663951.png)
![5-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11663964.png)
![2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol](/img/structure/B11663967.png)
![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11663974.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11663976.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11663981.png)
